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Compound of Interest

Compound Name: 4-Feruloylquinic acid

Cat. No.: B2836020 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for

the characterization of 4-Feruloylquinic acid (4-FQA), a notable phenylpropanoid found in

various natural sources, including coffee beans. The following sections detail the mass

spectrometry, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis)

spectroscopic data, along with the experimental protocols for their acquisition.

Mass Spectrometry (MS) Data
High-resolution mass spectrometry is a primary tool for the identification and structural

elucidation of 4-Feruloylquinic acid. Analysis is typically performed using Liquid

Chromatography coupled with Mass Spectrometry (LC-MS), often with tandem MS (MS/MS) for

fragmentation analysis.

Table 1: Mass Spectrometry Data for 4-Feruloylquinic
Acid
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Parameter Value Ionization Mode Reference

Molecular Formula C₁₇H₂₀O₉ - [1]

Molecular Weight 368.338 g/mol - [2]

Monoisotopic Mass 368.11073221 Da - [1]

Precursor Ion [M-H]⁻ m/z 367 Negative ESI [3]

Precursor Ion [M+H]⁺ m/z 369.118 Positive ESI [1]

Precursor Ion

[M+Na]⁺
m/z 391.1 Positive ESI

Table 2: Key MS/MS Fragmentation Data for 4-
Feruloylquinic Acid ([M-H]⁻ at m/z 367)
The fragmentation pattern is crucial for distinguishing 4-FQA from its isomers (e.g., 3-FQA and

5-FQA). For 4-acyl derivatives, the presence of a characteristic ion at m/z 173 is a key

indicator[3].

Fragment Ion (m/z) Proposed Identity Significance Reference

193 [Ferulic acid - H]⁻ Secondary Peak [3]

173
[Quinic acid - H -

H₂O]⁻

Base Peak /

Diagnostic Fragment
[3]

134
[Ferulic acid - H -

COOH]⁻

Fragment of Feruloyl

Moiety
[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
While NMR spectroscopy is definitive for the structural assignment of natural products,

complete, experimentally verified ¹H and ¹³C NMR data for 4-Feruloylquinic acid is not readily

available in tabular form in the surveyed literature. Identification is often confirmed by

comparing spectra to those of its isomers and known constituent parts[2].
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For reference, typical chemical shift ranges for the core moieties are provided below. The

recommended solvent for acyl-quinic acids is methanol-d₄ (CD₃OD), and analysis should be

performed on a high-field instrument (≥500 MHz).

Table 3: Expected ¹H and ¹³C NMR Chemical Shift
Ranges for 4-Feruloylquinic Acid Moieties

Moiety Atom Type
Expected ¹H
Chemical Shift
(ppm)

Expected ¹³C
Chemical Shift
(ppm)

Feruloyl
Aromatic (H-2', H-5',

H-6')
6.8 - 7.3 110 - 150

Olefinic (H-7', H-8')
6.3 - 7.7 (trans

coupling, J ≈ 16 Hz)
115 - 147

Methoxy (-OCH₃) ~3.9 ~56

Quinic Acid
Carbinol (H-3, H-4, H-

5)
3.5 - 5.5 68 - 78

Methylene (H-2, H-6) 1.9 - 2.4 35 - 42

Quaternary (C-1) - ~75

Ester/Carboxyl C-9' (Ester C=O) - 165 - 170

C-7 (Carboxyl) - 175 - 180

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to identify the chromophore of 4-Feruloylquinic acid, which is

characteristic of a hydroxycinnamic acid derivative.

Table 4: UV-Vis Absorption Data for 4-Feruloylquinic
Acid

Parameter Wavelength (nm) Solvent Reference

λmax ~322 - 326 Methanol or Ethanol [3]
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Experimental Protocols
Protocol 1: Isolation of 4-Feruloylquinic Acid from a
Plant Matrix
This is a generalized protocol for the isolation of chlorogenic acids, which can be adapted for 4-

FQA.

Extraction: The dried and powdered plant material (e.g., green coffee beans) is extracted

with an 80% methanol/water solution using sonication or maceration.

Filtration & Concentration: The extract is filtered, and the solvent is removed under reduced

pressure using a rotary evaporator to yield a crude aqueous extract.

Solid-Phase Extraction (SPE): The crude extract is loaded onto a C18 SPE cartridge,

washed with water to remove polar impurities, and then eluted with methanol to recover the

phenolic compounds.

Preparative HPLC: The methanol fraction is further purified using preparative reverse-phase

HPLC with a C18 column. A water/acetonitrile or water/methanol gradient, often with a small

amount of acid (e.g., 0.1% formic acid), is used as the mobile phase. Fractions are collected

and monitored by analytical HPLC or TLC.

Compound Verification: Fractions containing the pure compound are combined, the solvent

is evaporated, and the structure is confirmed using the spectroscopic methods detailed

below.

Protocol 2: LC-MS/MS Analysis
Chromatography System: An Ultra-High Performance Liquid Chromatography (UHPLC)

system.

Column: A reverse-phase C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).

Mobile Phase:

Solvent A: Water with 0.1% Formic Acid
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Solvent B: Acetonitrile with 0.1% Formic Acid

Gradient Elution: A typical gradient runs from 5-95% Solvent B over 15-20 minutes.

Flow Rate: 0.2 - 0.4 mL/min.

Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) or similar high-resolution mass

spectrometer with an Electrospray Ionization (ESI) source.

Ionization Mode: Both positive and negative modes are used to gather comprehensive data.

Data Acquisition: Full scan MS and data-dependent MS/MS scans are acquired. For MS/MS,

precursor ions corresponding to 4-FQA (m/z 369 in positive mode, m/z 367 in negative

mode) are selected for fragmentation.

Protocol 3: NMR Analysis
Sample Preparation: 5-10 mg of purified 4-Feruloylquinic acid is dissolved in ~0.6 mL of

deuterated methanol (Methanol-d₄, CD₃OD).

Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for

adequate signal dispersion.

Experiments:

¹H NMR: Standard proton experiment to determine chemical shifts, multiplicities, and

coupling constants.

¹³C NMR: Proton-decoupled carbon experiment to determine the number and chemical

shifts of unique carbon atoms.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguous

assignment of all proton and carbon signals by establishing ¹H-¹H correlations (COSY),

direct ¹H-¹³C one-bond correlations (HSQC), and ¹H-¹³C long-range (2-3 bond) correlations

(HMBC).

Referencing: Chemical shifts are referenced to the residual solvent signal of methanol-d₄ (δH

≈ 3.31 ppm, δC ≈ 49.0 ppm).
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Diagrams and Workflows
The following diagrams illustrate the general workflow for the characterization of 4-
Feruloylquinic acid and its basic chemical structure.

Isolation

Spectroscopic Analysis

Data Interpretation

Plant Material
(e.g., Coffee Beans)

Solvent Extraction
(80% MeOH)

Solid-Phase Extraction
(C18 SPE) Preparative HPLC Pure 4-FQA

LC-MS/MS NMR (1H, 13C, 2D) UV-Vis

Mass & Fragmentation Chemical Shifts
& Couplings Absorption Max (λmax)

Structural Elucidation

Click to download full resolution via product page

Caption: Workflow for the Isolation and Spectroscopic Characterization of 4-Feruloylquinic
Acid.

Click to download full resolution via product page

Caption: Logical Relationship of the Structural Moieties in 4-Feruloylquinic Acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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